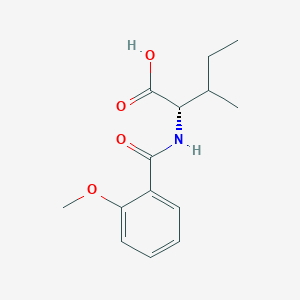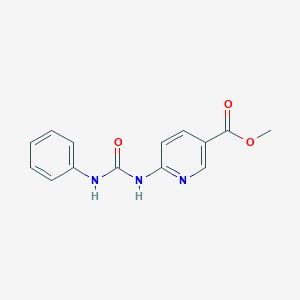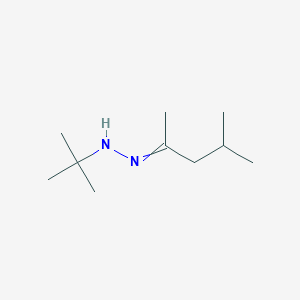
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is an organic compound that combines the properties of methyl isobutyl ketone and t-butylhydrazone
準備方法
Synthetic Routes and Reaction Conditions
Methyl isobutyl ketone can be synthesized through a three-step process starting from acetone. The first step involves the self-condensation of acetone to produce diacetone alcohol, which then dehydrates to form mesityl oxide. Finally, mesityl oxide is hydrogenated to yield methyl isobutyl ketone . The t-butylhydrazone derivative can be prepared by reacting methyl isobutyl ketone with t-butylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of methyl isobutyl ketone typically involves the use of a strongly acidic, palladium-catalyzed cation exchange resin under medium pressure of hydrogen . This method allows for the efficient production of large quantities of the compound. The t-butylhydrazone derivative can be synthesized on an industrial scale using similar catalytic processes, ensuring high yield and purity.
化学反応の分析
Types of Reactions
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial products
作用機序
The mechanism of action of methyl isobutyl ketone t-butylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating or inhibiting specific reactions .
類似化合物との比較
Similar Compounds
- Methyl isopropyl ketone
- 2-Pentanone
- Diisobutyl ketone
Uniqueness
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is unique due to its combined properties of methyl isobutyl ketone and t-butylhydrazone. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
特性
CAS番号 |
32818-94-3 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC名 |
2-methyl-N-[(E)-4-methylpentan-2-ylideneamino]propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)7-9(3)11-12-10(4,5)6/h8,12H,7H2,1-6H3/b11-9+ |
InChIキー |
LUFLQNHYECGQNP-PKNBQFBNSA-N |
異性体SMILES |
CC(C)C/C(=N/NC(C)(C)C)/C |
正規SMILES |
CC(C)CC(=NNC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


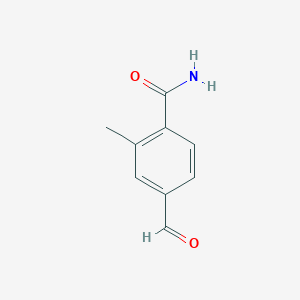
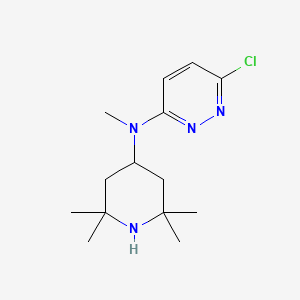
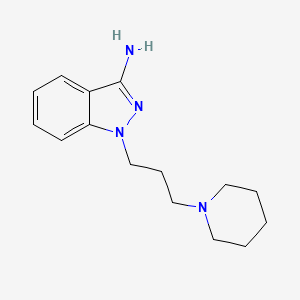
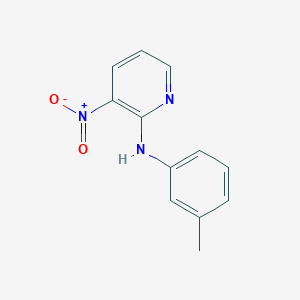
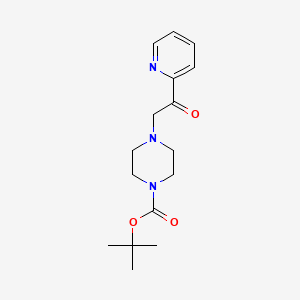
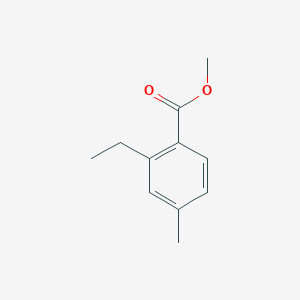
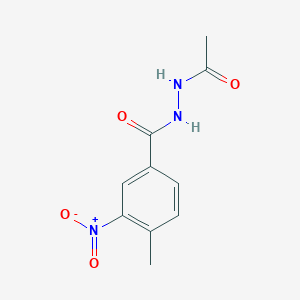
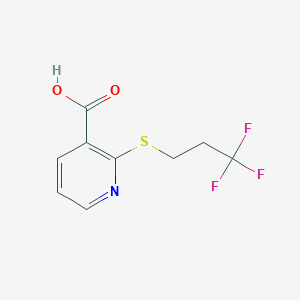
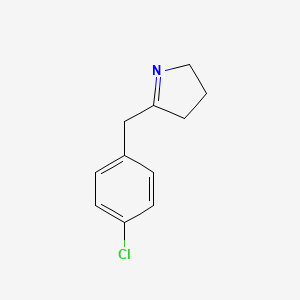
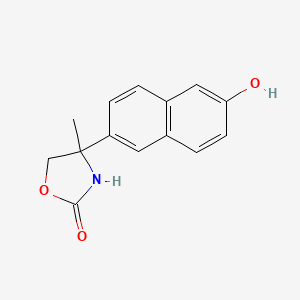
![4-[6-(Piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine](/img/structure/B8371977.png)
![2,5-Dibromothieno[3,2-b]furan](/img/structure/B8371984.png)
